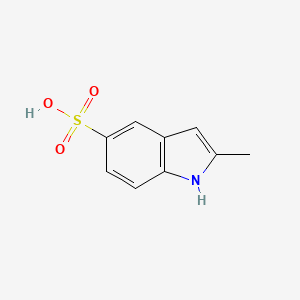

1H-Indole-5-sulfonic acid, 2-methyl-

Description

Significance of Indole (B1671886) and Sulfonic Acid Moieties in Chemical and Biological Research

The indole nucleus is a fundamental structural motif found in numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.gov Its versatile structure allows for a wide range of chemical modifications, making it a key component in the design of new drugs for various diseases such as cancer, viral infections, and inflammatory conditions. semanticscholar.orgmdpi.com The ability of the indole framework to interact with diverse biological targets has cemented its status as a "privileged structure" in medicinal chemistry. ijpsr.comnih.gov

The sulfonic acid group (-SO3H) is a strongly acidic and highly polar functional group that significantly influences the properties of organic molecules. fiveable.meteachy.ai Its introduction into a molecule, a process known as sulfonation, can dramatically increase water solubility, a crucial factor for many pharmaceutical and industrial applications. numberanalytics.combritannica.com Sulfonic acids and their derivatives are widely utilized as catalysts in organic synthesis, as components in the manufacturing of detergents and dyes, and in the development of sulfonamide drugs. britannica.com The presence of a sulfonic acid group can also modulate the biological activity and pharmacokinetic properties of a compound. teachy.ai

Historical Context of Indole Sulfonic Acid Derivatives in Scientific Inquiry

The exploration of indole chemistry dates back to the 19th century with the investigation of the dye indigo. wikipedia.org The German chemist Adolf von Baeyer first isolated indole in 1866. biocrates.com Over the decades, the synthesis of various indole derivatives has become a major focus of organic chemistry. The Fischer indole synthesis, developed in 1883, remains a cornerstone for creating substituted indoles. wikipedia.orgrsc.org

The introduction of the sulfonic acid group to aromatic compounds, or sulfonation, also has a long history, first observed in the early 19th century using sulfuric acid. numberanalytics.com The combination of these two important chemical entities, indole and sulfonic acid, has led to the synthesis of a variety of indole sulfonic acid derivatives. These compounds have been investigated for a range of applications, leveraging the unique properties imparted by both the indole core and the sulfonic acid functional group. Research into these derivatives has been driven by the desire to create novel molecules with specific physical, chemical, and biological characteristics.

Current Research Landscape and Academic Relevance of Substituted Indole Sulfonic Acids

Contemporary research continues to actively explore the synthesis and application of substituted indole sulfonic acids. Scientists are developing novel and more efficient methods for their preparation, including metal-free and electrochemical approaches to sulfonation. acs.orgnih.gov These modern synthetic strategies aim to provide milder and more practical access to polyfunctionalized indoles. nih.gov

Substituted indole sulfonic acids are being investigated for their potential in various fields. For instance, some derivatives are being studied as inhibitors of specific enzymes, which could have therapeutic implications. rsc.orgnih.gov The ability to fine-tune the properties of these molecules by altering the substitution pattern on the indole ring makes them attractive candidates for the development of new functional materials and pharmacological agents. nih.gov The ongoing research highlights the sustained academic interest in this class of compounds and their potential to contribute to advancements in chemistry and medicine.

Scope and Objectives of Academic Investigations on 1H-Indole-5-sulfonic acid, 2-methyl-

Academic investigations into 1H-Indole-5-sulfonic acid, 2-methyl- are primarily focused on understanding its fundamental chemical and physical properties, developing efficient synthetic routes, and exploring its potential applications as a building block in organic synthesis. Researchers aim to characterize its molecular structure and reactivity. A key objective is to leverage this compound as a starting material or intermediate for the creation of more complex molecules with desired functionalities. While its direct biological applications are still under exploration, its structural features suggest it could be a valuable precursor for compounds with potential pharmacological activity.

Chemical and Physical Properties of 1H-Indole-5-sulfonic acid, 2-methyl-

| Property | Value | Source |

| Molecular Formula | C9H9NO3S | uni.lu |

| Molecular Weight | 211.24 g/mol | kingdraw.com |

| IUPAC Name | 2-methyl-1H-indole-5-sulfonic acid | kingdraw.com |

| CAS Registry Number | 67786-12-3 | kingdraw.com |

| SMILES | CC1=CC2=C(N1)C=CC(=C2)S(=O)(=O)O | uni.lu |

| InChI | InChI=1S/C9H9NO3S/c1-6-4-7-5-8(14(11,12)13)2-3-9(7)10-6/h2-5,10H,1H3,(H,11,12,13) | uni.lu |

| InChIKey | OOHJCZBVOJRQOV-UHFFFAOYSA-N | uni.lu |

| XLogP3 | 0.8 | kingdraw.com |

Properties

CAS No. |

67786-12-3 |

|---|---|

Molecular Formula |

C9H9NO3S |

Molecular Weight |

211.24 g/mol |

IUPAC Name |

2-methyl-1H-indole-5-sulfonic acid |

InChI |

InChI=1S/C9H9NO3S/c1-6-4-7-5-8(14(11,12)13)2-3-9(7)10-6/h2-5,10H,1H3,(H,11,12,13) |

InChI Key |

OOHJCZBVOJRQOV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N1)C=CC(=C2)S(=O)(=O)O |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)S(=O)(=O)O |

Other CAS No. |

67786-12-3 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Indole Sulfonic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1H-Indole-5-sulfonic acid, 2-methyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. For 1H-Indole-5-sulfonic acid, 2-methyl-, distinct signals are expected for the N-H proton of the indole (B1671886) ring, the aromatic protons at positions 3, 4, 6, and 7, and the protons of the methyl group at position 2. The chemical shifts (δ) and coupling constants (J) would be indicative of the electronic environment and spatial relationship between protons. For instance, the methyl protons would appear as a singlet, while the aromatic protons would exhibit doublet or doublet of doublets patterns due to spin-spin coupling.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule, including those in the indole core, the methyl group, and the carbon bearing the sulfonic acid group, would produce a distinct resonance. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular structure. COSY experiments establish correlations between coupled protons, helping to map out the spin systems within the aromatic ring. HMBC and HMQC (Heteronuclear Multiple-Quantum Correlation) experiments reveal correlations between protons and carbons over two to three bonds and one bond, respectively, which is crucial for unequivocally assigning the resonances of the aromatic carbons and confirming the position of the methyl and sulfonic acid substituents. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole-5-sulfonic acid, 2-methyl- Note: These are predicted values based on the analysis of similar indole structures. Actual experimental values may vary.

| ¹H NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| NH | ~11.5 | br s | C2 | ~138 |

| C2-CH₃ | ~2.4 | s | C3 | ~101 |

| H3 | ~6.2 | s | C3a | ~129 |

| H4 | ~7.8 | d | C4 | ~122 |

| H6 | ~7.3 | dd | C5 | ~135 |

| H7 | ~7.5 | d | C6 | ~120 |

| C7 | ~112 | |||

| C7a | ~137 | |||

| C2-CH₃ | ~13 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 1H-Indole-5-sulfonic acid, 2-methyl- and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₉H₉NO₃S). mdpi.com

Upon ionization, the molecule would generate a molecular ion peak [M+H]⁺ or [M-H]⁻ depending on the mode (positive or negative ion). For C₉H₉NO₃S, the expected exact mass is 211.24. chemwhat.com Analysis of the fragmentation pattern in MS/MS experiments can further confirm the structure. Characteristic fragmentation would likely involve the loss of the sulfonic acid group (SO₃, 80 Da) or the entire SO₃H group (81 Da).

Table 2: Key Mass Spectrometry Data for 1H-Indole-5-sulfonic acid, 2-methyl-

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₉NO₃S |

| Molecular Weight | 211.24 g/mol chemwhat.com |

| Exact Mass [M] | 211.0303 |

| [M+H]⁺ (Positive Mode) | 212.0376 |

| [M-H]⁻ (Negative Mode) | 210.0230 |

| Major Fragment Loss | SO₃ (80 Da) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1H-Indole-5-sulfonic acid, 2-methyl- is expected to show characteristic absorption bands for the N-H group (a sharp peak around 3400 cm⁻¹), the O-H of the sulfonic acid (a broad band), the S=O stretches (strong bands in the 1250-1150 cm⁻¹ and 1070-1010 cm⁻¹ regions), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretches (in the 1600-1450 cm⁻¹ region). researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit characteristic absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated bicyclic aromatic system. For 2-methylindole (B41428), characteristic absorptions are observed around 270-290 nm. nist.gov The presence of the sulfonic acid group may cause slight shifts in these absorption bands.

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for 1H-Indole-5-sulfonic acid, 2-methyl-

| Infrared (IR) Spectroscopy | Ultraviolet-Visible (UV-Vis) Spectroscopy | ||

|---|---|---|---|

| Functional Group | Predicted Wavenumber (cm⁻¹) | Transition | Predicted λ_max (nm) |

| O-H (Sulfonic Acid) | 3200-2800 (broad) | π → π | ~220 |

| N-H (Indole) | ~3400 | π → π | ~275-285 |

| C-H (Aromatic) | 3100-3000 | ||

| C-H (Aliphatic) | 2980-2850 | ||

| C=C (Aromatic) | 1600-1450 | ||

| S=O (Asymmetric) | 1250-1150 | ||

| S=O (Symmetric) | 1070-1010 |

Electrochemical Analysis (e.g., Cyclic Voltammetry, Square Wave Voltammetry)

Electrochemical techniques like Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) can be used to study the redox properties of 1H-Indole-5-sulfonic acid, 2-methyl-. The indole nucleus is known to be electrochemically active and can undergo oxidation. nih.gov The analysis would reveal the oxidation potential of the compound, providing insight into its electron-donating ability.

Studies on similar indole derivatives show that the oxidation often occurs on the pyrrole (B145914) part of the indole ring and is typically an irreversible process due to the adsorption of the oxidized product onto the electrode surface. nih.govresearchgate.net The oxidation potential would be influenced by the electron-donating methyl group and the electron-withdrawing sulfonic acid group. The pH of the medium is also expected to affect the redox behavior, indicating the involvement of protons in the electron transfer process. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would require growing a suitable single crystal of 1H-Indole-5-sulfonic acid, 2-methyl-.

If a crystal structure were determined, it would provide definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the sulfonic acid groups and the indole N-H groups) and π-π stacking interactions between the indole rings. nih.govmdpi.com

This data is fundamental for understanding the solid-state properties of the compound and its potential interactions with other molecules.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. A TGA thermogram for 1H-Indole-5-sulfonic acid, 2-methyl- would show the temperature at which the compound begins to decompose and the number of decomposition steps.

Computational and Theoretical Studies on 1h Indole 5 Sulfonic Acid, 2 Methyl and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. Methods like Density Functional Theory (DFT) have become indispensable for studying indole (B1671886) derivatives.

Density Functional Theory (DFT) has emerged as a reliable theoretical method for calculating the geometries and electronic properties of molecules. niscpr.res.in It is widely used to study the electronic structure of multi-electron systems, offering a balance between computational cost and accuracy. niscpr.res.inmdpi.com For substituted indoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize molecular geometries and predict various properties. niscpr.res.inresearchgate.net

DFT studies on substituted indoles have successfully determined theoretical values for standard redox potentials, which show good agreement with experimental data. rsc.org These calculations can account for solvation and thermal effects, enhancing their predictive power. rsc.org The electronic properties of indole derivatives are significantly influenced by the nature and position of substituents on the indole ring. researchgate.net For instance, electron-withdrawing groups, such as the sulfonic acid group at the 5-position, and electron-donating groups, like the methyl group at the 2-position, modulate the electron density distribution across the molecule. rsc.org This, in turn, affects the molecule's reactivity. rsc.org DFT calculations reveal that electron-withdrawing substituents at the 5-position of indole radical cations result in a similar spin density distribution, which differs from that observed with electron-donating substituents. rsc.org This difference can explain variations in oxidation and subsequent coupling reactions. rsc.org

| Property | Description | Influence of Substituents |

|---|---|---|

| Heat of Formation (HOF) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Varies with the type and position of substituents, affecting molecular stability. niscpr.res.in |

| Redox Potential | A measure of the tendency of a chemical species to acquire electrons and thereby be reduced. | Influenced by electron-donating or electron-withdrawing nature of substituents. rsc.org |

| Spin Density | The distribution of unpaired electron spin in a molecule or radical. | Differentiates reaction pathways for indoles with electron-donating vs. electron-withdrawing groups. rsc.org |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the orbital through which a molecule donates electrons, is associated with its nucleophilicity, while the LUMO, the orbital through which it accepts electrons, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov A smaller gap generally implies higher chemical reactivity and lower stability. irjweb.commdpi.com

The distribution of the HOMO and LUMO across the molecule is also significant. For instance, in electrophilic aromatic substitution reactions of indoles, the reactivity at a specific position is correlated with the coefficient of the HOMO at that position. acs.org FMO analysis can therefore predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital/Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. youtube.com | Represents the ability to donate an electron; determines nucleophilicity. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. youtube.com | Represents the ability to accept an electron; determines electrophilicity. youtube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. irjweb.com | Indicates chemical reactivity and kinetic stability; a small gap suggests high reactivity. irjweb.comnih.gov |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. wikipedia.orgnih.gov NBO calculations are used to investigate intramolecular and intermolecular interactions, such as hydrogen bonding and hyperconjugative interactions, by analyzing the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). researchgate.netnih.gov

The stabilization energy E(2) associated with these donor-acceptor interactions quantifies their strength. nih.gov In indole derivatives, NBO analysis can reveal significant interactions, such as those involving the nitrogen lone pair and adjacent π-bonds, which are crucial to the aromaticity and reactivity of the indole ring system. nih.gov For 1H-Indole-5-sulfonic acid, 2-methyl-, NBO analysis would elucidate the electronic effects of the methyl and sulfonic acid groups. It would detail the hybridization of atoms, the polarization of bonds, and the specific hyperconjugative interactions that stabilize the molecule and influence its charge distribution. nih.gov For example, analysis could show charge transfer from the indole ring towards the electron-withdrawing sulfonic acid group, which is a key factor in its chemical behavior. nih.gov

Noncovalent interactions (NCIs), such as hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental to supramolecular chemistry, governing processes like molecular recognition and self-assembly. researchgate.net NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions in three-dimensional space.

Indole rings are common motifs in supramolecular chemistry, capable of participating in various noncovalent interactions. The N-H group is a classic hydrogen bond donor, while the aromatic system can act as a hydrogen bond acceptor or engage in π-π stacking interactions. nih.gov The sulfonic acid group in 1H-Indole-5-sulfonic acid, 2-methyl- is a strong hydrogen bond donor and acceptor, making it highly likely to participate in forming supramolecular assemblies. rsc.org

Computational NCI analysis can map the regions of weak interactions within a dimer or larger aggregate, distinguishing between stabilizing bonding interactions and destabilizing steric clashes. This provides insight into how individual molecules of 1H-Indole-5-sulfonic acid, 2-methyl- might self-assemble in the solid state or in solution, forming ordered structures like nanofibers or aggregates. researchgate.netacs.org Understanding these interactions is critical, as they can dictate the material properties and biological activity of the compound. nih.gov

Molecular Modeling and Docking Simulations

Beyond the properties of the isolated molecule, computational methods can predict how a molecule interacts with other chemical species, most notably biological macromolecules like proteins.

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target. nih.gov

Indole derivatives are prevalent scaffolds in medicinal chemistry. nih.gov For a compound like 1H-Indole-5-sulfonic acid, 2-methyl-, molecular docking simulations can be used to predict its interactions with the active site of a target receptor. The simulation would place the ligand in various positions and conformations within the receptor's binding pocket and score them based on factors like intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govnih.gov

The sulfonic acid group, being charged and a potent hydrogen bond donor/acceptor, would likely play a key role in anchoring the ligand within a binding site through interactions with polar or charged amino acid residues. nih.gov The indole ring itself can form π-π stacking or hydrophobic interactions with aromatic or nonpolar residues, while the 2-methyl group can fit into small hydrophobic pockets. nih.gov The results of docking simulations, including the predicted binding energy and a visual representation of the binding pose, provide hypotheses about the ligand's mechanism of action that can be tested experimentally. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 1H-Indole-5-sulfonic acid, 2-methyl- | C₉H₉NO₃S |

| Indole | C₈H₇N |

| 2-Methylindole (B41428) | C₉H₉N |

| 5-Bromoindole | C₈H₆BrN |

| 2-Phenylindole | C₁₄H₁₁N |

| 5-Methoxyindole | C₉H₉NO |

| Indole-3-methanesulfonic acid | C₉H₉NO₃S |

| 1H-Indole-3-sulfonic acid | C₈H₇NO₃S |

| 2-Furaldehyde | C₅H₄O₂ |

| Thiophene-2-carboxaldehyde | C₅H₄OS |

| Doxorubicin | C₂₇H₂₉NO₁₁ |

| Benzaldehyde | C₇H₆O |

| p-Tolualdehyde | C₈H₈O |

Conformational Analysis and Energy Landscapes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers that separate them. For 1H-Indole-5-sulfonic acid, 2-methyl-, the key aspects of its conformational flexibility are the rotation of the 2-methyl group and the 5-sulfonic acid group.

While specific comprehensive conformational analysis studies on 1H-Indole-5-sulfonic acid, 2-methyl- are not extensively documented in publicly available literature, the behavior of its constituent parts, the 2-methylindole and the sulfonic acid group, can be analyzed based on studies of related molecules.

Rotation of the 2-Methyl Group:

The rotation of the methyl group at the C2 position of the indole ring is a key conformational feature. High-resolution rotational spectroscopy studies on the seven singly methylated indoles have provided valuable experimental and theoretical data on the barriers to internal rotation of the methyl group. acs.org For 2-methylindole, the barrier to internal rotation has been experimentally determined and further supported by calculations at the ωB97XD/6-311++G(d,p) level of theory. acs.org

These studies reveal that the magnitude of the rotational barrier is a result of a combination of hyperconjugative and steric interactions. acs.org In the case of 2-methylindole, where the methyl group is attached to the pyrrole (B145914) ring, non-Lewis delocalization energy, primarily from hyperconjugative interactions, significantly contributes to the rotational barrier. acs.org

| Compound | Computational Method | Calculated Rotational Barrier (cm⁻¹) | Reference |

|---|---|---|---|

| 2-Methylindole | ωB97XD/6-311++G(d,p) | 374.32(4) | acs.org |

Rotation of the 5-Sulfonic Acid Group:

The sulfonic acid group (-SO₃H) at the C5 position also contributes to the conformational landscape of the molecule. The rotation around the C-S bond will have its own energy profile, influenced by steric and electronic interactions with the indole ring and the adjacent C4 and C6 hydrogens. The potential energy surface for this rotation would likely show energy minima corresponding to staggered conformations and transition states for eclipsed conformations. Theoretical studies on sulfurous and sulfonic acids, while not on this specific indole derivative, indicate that the energy barriers for isomerization and rotation can be significant. mdpi.com The presence of intramolecular hydrogen bonding between the sulfonic acid group and other parts of the molecule could further influence the conformational preferences.

Computational Structure-Activity Relationship (SAR) Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative framework for these relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical values known as descriptors. biorxiv.org These models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. youtube.com

A prominent 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). CoMFA generates a 3D grid around a set of aligned molecules and calculates the steric and electrostatic interaction energies between a probe atom and each molecule at the grid points. These interaction energies are then used as descriptors in a partial least squares (PLS) regression analysis to build a QSAR model. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity.

While specific CoMFA studies on 1H-Indole-5-sulfonic acid, 2-methyl- are not available, numerous studies on other indole derivatives demonstrate the utility of this approach. For instance, CoMFA studies on 5-hydroxyindole-3-carboxylate derivatives as 5-lipoxygenase inhibitors have successfully generated predictive models. acs.org Similarly, QSAR models have been developed for N-Arylsulfonyl-Indole-2-Carboxamide derivatives as inhibitors of Fructose-1,6-Bisphosphatase. biorxiv.org

For a series of analogues of 1H-Indole-5-sulfonic acid, 2-methyl-, a CoMFA study would involve:

Data Set Selection: A series of structurally related compounds with measured biological activity would be chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds would be built and aligned based on a common scaffold.

CoMFA Field Calculation: Steric and electrostatic fields would be calculated.

PLS Analysis: A statistical model correlating the CoMFA fields with biological activity would be generated and validated.

The resulting contour maps would provide insights into the structural requirements for activity, guiding the design of more potent analogues.

| Step | Description | Key Considerations |

|---|---|---|

| Data Set | A collection of indole-5-sulfonic acid derivatives with a range of biological activities. | Structural diversity and a wide range of activity values are crucial for a robust model. |

| Alignment | Superimposing the molecules based on the common indole-5-sulfonic acid scaffold. | The alignment rule significantly impacts the quality of the CoMFA model. |

| Field Calculation | Generating steric and electrostatic interaction fields using a probe atom. | The choice of probe atom and grid spacing can influence the results. |

| Statistical Analysis | Using PLS to correlate the fields with activity and validate the model. | Cross-validation techniques (e.g., leave-one-out) are essential to assess the predictive power of the model. |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Virtual library design involves the computational generation of large, chemically diverse libraries of compounds that can then be screened in silico. nih.govbeilstein-journals.org

For the 1H-Indole-5-sulfonic acid, 2-methyl- scaffold, virtual library design could be employed to explore a vast chemical space and identify novel derivatives with desired properties. consensus.app This process typically involves defining a common core scaffold and then decorating it with a variety of substituents from a predefined set of building blocks.

The steps in designing and screening a virtual library based on the 1H-Indole-5-sulfonic acid, 2-methyl- scaffold would be:

Scaffold Definition: The 1H-Indole-5-sulfonic acid, 2-methyl- core is defined as the fixed part of the library.

Building Block Selection: A diverse set of chemical fragments (building blocks) that can be attached to various positions of the indole scaffold (e.g., the N1 position, the benzene (B151609) ring) are selected.

Library Enumeration: A computational algorithm combines the scaffold with the building blocks to generate a large virtual library of unique compounds.

Virtual Screening: This library is then screened against a specific biological target using methods like molecular docking or pharmacophore modeling. This process filters the library to a smaller, more manageable set of "hit" compounds. nih.gov

Hit Selection and Prioritization: The top-scoring hits are then selected for synthesis and biological testing.

Exploration of Biological Activities and Mechanistic Insights of 1h Indole 5 Sulfonic Acid, 2 Methyl Derivatives

Research on Broad Spectrum Biological Activities Exhibited by Indole (B1671886) Sulfonamides and Derivatives

Indole sulfonamide hybrids have been the subject of extensive research, revealing their potential as potent therapeutic agents. The combination of the indole ring and the sulfonamide group results in molecules with diverse pharmacological activities. researchgate.netsciprofiles.com

Antimicrobial Research (e.g., Antibacterial, Antifungal, Antiviral)

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. nih.govresearchgate.net Indole sulfonamide derivatives have shown considerable promise in this area. Studies have demonstrated their efficacy against a range of microbial pathogens, including bacteria and fungi. doaj.orgconsensus.app

Newly designed sulfonamide-based indole derivatives have been synthesized and screened for their antimicrobial properties. researchgate.netdoaj.org In one study, these compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria including Klebsiella pneumoniae, Escherichia coli, Salmonella typhi, Shigella sp., and Enterobacter aerogenes. The results indicated good activity against Staphylococcus aureus and Klebsiella pneumoniae. researchgate.netdoaj.org

Further research into novel indole-benzosulfonamide oleanolic acid derivatives has identified potent agents against Staphylococcus strains, and notably against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One derivative, c17, not only showed remarkable in vitro activity against MRSA but was also effective in an in vivo murine skin infection model. Its mechanism appears to involve the disruption of biofilm formation and bacterial cell membrane integrity. nih.gov The combination of indole and hydrazone moieties has also yielded compounds with significant activity against MRSA. znaturforsch.com

The indole scaffold itself is a key component in compounds active against multidrug-resistant microbes. nih.gov For instance, some indole derivatives have shown the ability to inhibit the NorA efflux pump, a major contributor to antibiotic resistance in Staphylococcus aureus. nih.gov

Below is a table summarizing the antimicrobial activity of selected indole sulfonamide derivatives.

| Compound/Derivative Class | Target Microorganism | Activity/Finding |

| Sulfonamide-based indole derivatives | Staphylococcus aureus, Klebsiella pneumoniae | Showed good activity against these strains. researchgate.netdoaj.org |

| Indole-benzosulfonamide oleanolic acid (c17) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial agent, effective in vitro and in vivo; disrupts biofilm and cell membrane. nih.gov |

| Indole-hydrazone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Showed promising results, with some compounds being more potent than ampicillin (B1664943). znaturforsch.com |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | Exhibited broad-spectrum antibacterial activity, exceeding that of ampicillin and streptomycin (B1217042) in some cases. nih.gov |

Anticancer Research

The hybridization of indole and sulfonamide moieties has produced a number of promising anticancer agents. researchgate.netsciprofiles.com These derivatives have demonstrated cytotoxic activities against various cancer cell lines and the ability to interfere with key processes of cancer cell proliferation. acs.orgnih.gov

A study involving a library of 44 indole-sulfonamide derivatives tested their cytotoxic effects against four human cancer cell lines: HuCCA-1 (cholangiocarcinoma), HepG2 (liver cancer), A549 (lung cancer), and MOLT-3 (leukemia). acs.orgnih.gov Most of the tested compounds showed activity against the MOLT-3 cell line. researchgate.netacs.org Notably, bisindoles containing a hydroxyl group displayed a broader range of cytotoxic activity against all the tested cancer cell lines. acs.org For the HepG2 cell line, these hydroxyl-containing bisindoles exhibited IC₅₀ values ranging from 7.37 to 26.00 μM, with some derivatives being more potent than the reference drug etoposide. nih.gov

Some indole sulfonamides function as tubulin polymerization inhibitors, a critical mechanism for anticancer drugs. rsc.org One such derivative, compound 18, displayed potent antiproliferative activity against four human cancer cell lines with IC₅₀ values between 0.24 and 0.59 μM. It was also found to induce apoptosis and cause cell cycle arrest in the G2/M phase. rsc.org

Other research has focused on indoline-5-sulfonamides as inhibitors of cancer-related carbonic anhydrases. These compounds have shown moderate antiproliferative effects, particularly under hypoxic conditions, which is a common reason for resistance to many current anticancer drugs. nih.gov

The table below presents the anticancer activity of selected indole sulfonamide derivatives.

| Derivative Class/Compound | Cancer Cell Line | IC₅₀ (μM) |

| Hydroxyl-containing bisindoles | HepG2 (Liver) | 7.37 - 26.00 nih.gov |

| Compound 30 (4-trifluoromethyl bisindole) | HepG2 (Liver) | 7.37 nih.gov |

| Compound 18 (sulfonamide scaffold) | Four human cancer cell lines | 0.24 - 0.59 rsc.org |

| Indoline-5-sulfonamide (4f) | MCF7 (Breast) | 12.9 nih.gov |

| Hydroxyl-containing bisindoles | MOLT-3 (Leukemia) | 10.65 - 56.39 acs.org |

Anti-Inflammatory Research

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a well-known example. chemrxiv.org The indole nucleus is a key feature in the development of new anti-inflammatory agents. researchgate.netnih.gov

Research on indole-imidazolidine hybrids has shown promising anti-inflammatory and antinociceptive activities. nih.gov These compounds were found to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov

In another study, indole derivatives of ursolic acid demonstrated significant inhibition of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells. chemrxiv.org These derivatives also reduced the levels of pro-inflammatory cytokines TNF-α and IL-6. chemrxiv.org Similarly, research on isatin (B1672199) (1H-indole-2,3-dione) analogs has revealed their potential as anti-inflammatory agents. researchgate.net

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines in RAW264.7 cells. Many of these compounds effectively suppressed the release of NO, IL-6, and TNF-α, with one compound, 13b, showing particularly potent activity. rsc.org

Antioxidant Research

Some indole and oxindole (B195798) derivatives carrying a sulfonamide group have been investigated for their antioxidant properties. nih.gov Oxidative stress from free radicals is implicated in numerous diseases, and antioxidants can play a crucial role in mitigating this damage. ijpsonline.com

In a study of new oxindole derivatives, many of the synthesized compounds, which incorporated an arylsulfonamide moiety, exhibited very significant antioxidant activity in a DPPH free radical scavenging assay. nih.gov The research suggests that these hybrid molecules hold potential as effective antioxidants. nih.gov

Another study on 2-phenyl-1H-indoles found that derivatives with electron-donating substituents on the phenyl ring were better antioxidants. The presence of the indole nucleus appeared to be more favorable for antioxidant activity compared to the related benzimidazole (B57391) structure. ijpsonline.com

Research on Other Pharmacological Effects (e.g., Antidiabetic, Antimalarial, Anticholinesterase, Neuroprotective)

The structural versatility of indole sulfonamides has led to the exploration of a wide range of other pharmacological activities. researchgate.netconsensus.appnih.gov

Antimalarial Activity: A library of indole-sulfonamide derivatives was tested for its antimalarial effects against the multidrug-resistant K1 strain of Plasmodium falciparum. While monoindoles were inactive, most of the bisindole and trisindole derivatives showed antimalarial activity, with IC₅₀ values in the range of 2.79–8.17 μM. The most potent compound was a 4-OCH₃ substituted bisindole. acs.orgnih.gov

Antidiabetic Activity: The thiazolidinedione class of compounds, which are used as oral anti-hyperglycemic agents for type 2 diabetes, has structural relatives in the indole family. Some rhodanine (B49660) derivatives, which contain a thiazolidine (B150603) ring and can be linked to an indole scaffold, have shown antidiabetic properties. nih.gov

Anticonvulsant Activity: The indole nucleus is also a feature of compounds with anticonvulsant properties. Schiff's bases of isatin derivatives have been synthesized and evaluated for their antiepileptic activity. researchgate.net

Investigations into Specific Biological Targets and Pathways

A key aspect of understanding the therapeutic potential of indole sulfonamide derivatives is identifying their specific molecular targets and the biological pathways they modulate.

Compounds containing both indole and sulfonamide moieties have been reported to act as inhibitors of several biological targets relevant to cancer. researchgate.netacs.orgnih.gov These include:

Tubulin: Some indole sulfonamides inhibit tubulin polymerization, a process essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs. rsc.org

Carbonic Anhydrases (CAs): Certain indole-based sulfonamides are effective inhibitors of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII. nih.gov These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can suppress tumor growth. nih.gov SLC-0111 is a notable sulfonamide inhibitor of CA IX. nih.gov

Protein Kinases: The sulfonamide group can interact with various biological targets, including protein kinases. acs.org Molecular docking studies have suggested that some indole sulfonamide derivatives could target enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Protein Kinases (CDKs) from P. falciparum, which are crucial for cancer cell growth and parasite proliferation, respectively. nih.gov

Other Enzymes and Receptors: Indole sulfonamides have also been investigated as inhibitors of MET tyrosine kinase, estrogen receptor-α, and phosphatidylinositol 5-phosphate 4-kinase (PI5P4K), all of which are implicated in cancer pathways. researchgate.netnih.gov

The KEGG (Kyoto Encyclopedia of Genes and Genomes) database provides a comprehensive resource for understanding the various metabolic and signaling pathways where these compounds might exert their effects, from cancer pathways to those involved in infectious diseases. genome.jp

Enzyme Inhibition Studies

Derivatives of 1H-indole-5-sulfonic acid, 2-methyl- have been the subject of various enzyme inhibition studies, demonstrating a broad spectrum of activity against several key enzymes implicated in different diseases.

Cyclooxygenase (COX-2) Inhibition: A significant area of investigation for these indole derivatives has been their potential as selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. researchgate.netnih.gov A series of 5-substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indoles were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 isozymes. researchgate.netmdpi.com The study revealed that substituents at the C-5 position of the indole ring, such as methoxy (B1213986) (OMe), methyl (Me), chloro (Cl), and fluoro (F) groups, in combination with a 4-(methylsulfonyl)phenyl group at the C-2 position, significantly influence COX-2 selectivity and potency. researchgate.netmdpi.com

Notably, the compound with a methoxy substituent at the C-5 position and a 4-(methylsulfonyl)phenyl group at the C-2 position (compound 4e in the study) exhibited the highest COX-2 selectivity, with a selectivity index (S.I.) of 291.2. researchgate.netmdpi.com Molecular docking studies suggested that the methylsulfonyl group orients into the secondary pocket of the COX-2 active site, a key feature for selective inhibition. researchgate.net Further studies on similar indole derivatives have also highlighted the importance of the 2-methyl group for anti-inflammatory activity, as its removal diminishes the inhibitory potential towards cyclooxygenases. researchgate.net

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected 5-Substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole Derivatives

| Compound | C-5 Substituent | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

|---|---|---|---|---|

| 4a | H | >25 | 0.26 | >96.1 |

| 4b | F | 12.5 | 0.10 | 125 |

| 4c | Cl | 7.9 | 0.26 | 30.5 |

| 4d | Me | 23.3 | 0.12 | 194.2 |

| 4e | OMe | 23.3 | 0.08 | 291.2 |

Data sourced from a study on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles as selective COX-2 inhibitors. researchgate.netmdpi.com

α-Glucosidase Inhibition: The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov Indole derivatives have emerged as potential α-glucosidase inhibitors. nih.gov A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were synthesized and showed superior potency against yeast α-glucosidase compared to the standard inhibitor, acarbose. nih.gov One derivative, in particular, demonstrated an approximately 28-fold improvement in inhibitory effect. nih.gov While this study does not specifically focus on 2-methyl-1H-indole-5-sulfonic acid derivatives, it highlights the potential of the broader indole scaffold in this therapeutic area.

Secreted Phospholipase A2 (sPLA2) Inhibition: Secreted phospholipase A2 enzymes, particularly the type X isoform (sPLA2-X), are implicated in inflammatory processes and atherosclerosis. nih.gov Research into indole-2-carboxamides as selective sPLA2-X inhibitors has shown that the indole scaffold is a crucial component for activity. nih.gov Systematic introduction of methyl groups at various positions on the indole core indicated that substitution at position 6 was the most favorable for improving sPLA2-X inhibition. nih.gov This suggests that strategic placement of substituents on the indole ring of compounds like 1H-indole-5-sulfonic acid, 2-methyl- could lead to potent sPLA2 inhibitors.

NorA Efflux Pump Inhibition: In the context of antimicrobial resistance, efflux pumps like NorA in Staphylococcus aureus contribute to bacterial defense against antibiotics. nih.govnih.gov Indole derivatives have been investigated as efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics. nih.govnih.gov One study identified an indole derivative, SMJ-5, as a potent NorA efflux pump inhibitor, which was shown to increase the accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) in norA-overexpressing S. aureus. nih.govnih.gov This finding underscores the potential of indole-based compounds to combat antibiotic resistance.

Mechanisms of Cellular Action

The cellular effects of 1H-indole-5-sulfonic acid, 2-methyl- derivatives and related compounds have been investigated, revealing their potential to influence key cellular processes such as apoptosis, cell proliferation, and the cell cycle.

Apoptosis Induction: Several studies have demonstrated the pro-apoptotic capabilities of indole derivatives in cancer cells. researchgate.netnih.gov For instance, a methyl ester derivative of indomethacin was found to induce apoptosis in HL-60 promyelocytic leukemia cells, as evidenced by the formation of apoptotic bodies, DNA fragmentation, and the degradation of PARP and pro-caspase 3. researchgate.net Similarly, other novel sulfonamide derivatives have been shown to induce apoptosis in colon cancer cells, with one compound, MM137, being a significant inducer of both early and late apoptosis. mdpi.com The mechanism of apoptosis induction by some of these compounds involves the activation of caspase-8 and a decrease in the mitochondrial membrane potential. mdpi.com

Cell Proliferation Inhibition: Indole-based compounds have shown significant antiproliferative activity against various cancer cell lines. mdpi.commdpi.com For example, a series of 5-chloro-indole-2-carboxylate derivatives displayed potent inhibitory actions against several cancer cell lines, with GI50 values in the nanomolar range. mdpi.com The antiproliferative effects of some indole derivatives are linked to the inhibition of key signaling pathways, such as the ERK1/2, AKT, and STAT3 pathways, which are often dysregulated in cancer. researchgate.net

Cell Cycle Disruption: The ability to interfere with the cell cycle is a hallmark of many anticancer agents. Indole derivatives have been shown to cause cell cycle arrest at different phases. nih.govmdpi.com For example, some indolin-2-one derivatives induce cell cycle arrest in the S phase, which is associated with an increase in the expression of cell cycle inhibitors p21 and p27. researchgate.net Other studies have reported that sulfonamide derivatives can arrest the cell cycle in the subG0 phase in gastric cancer cells. mdpi.com Furthermore, a novel indole derivative, N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide, was found to promote a severe G2/M arrest. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating.

Experimental Structure-Activity Relationship (SAR) Studies of Substituted 1H-Indole-5-sulfonic acid, 2-methyl- Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 1H-indole-5-sulfonic acid, 2-methyl-, these studies have provided valuable insights into how different substituents and their positions on the indole scaffold influence their pharmacological effects.

Impact of Substituent Electronic and Steric Properties on Biological Activity

The electronic and steric properties of substituents on the indole ring play a significant role in determining the biological activity of these derivatives.

In the context of COX-2 inhibition, SAR studies of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles have shown that the nature of the substituent at the C-5 position is critical for both potency and selectivity. researchgate.netmdpi.com The introduction of a methoxy group at C-5, which is an electron-donating group, resulted in the highest COX-2 selectivity. researchgate.netmdpi.com This suggests that the electronic properties of the C-5 substituent can modulate the interaction with the enzyme's active site. Molecular modeling further indicated that the oxygen atom of the methoxy group could form a hydrogen bond with a tyrosine residue (Tyr348) in the COX-2 active site, potentially explaining the enhanced potency. researchgate.net

Furthermore, the presence of a 4-(methylsulfonyl)phenyl group at the C-2 position was found to be a key determinant for selective COX-2 inhibition. researchgate.netmdpi.com The steric bulk and electronic nature of this group allow it to fit into a secondary pocket present in the COX-2 enzyme but not in COX-1, thereby conferring selectivity. researchgate.net

Positional Isomer Effects on Pharmacological Profiles

The position of substituents on the indole ring can have a profound impact on the pharmacological profile of the resulting compounds.

In the development of selective sPLA2-X inhibitors, the systematic introduction of methyl groups at different positions on the indole core of an indole-2-carboxamide lead compound revealed that position 6 was the most favorable for enhancing inhibitory activity. nih.gov This demonstrates that even a small change in the position of a methyl group can significantly alter the pharmacological profile.

These examples, while not all directly involving 1H-indole-5-sulfonic acid, 2-methyl-, underscore the principle that the precise placement of functional groups on the indole scaffold is a key consideration in the design of new therapeutic agents with optimized activity and selectivity.

Applications in Chemical Sciences and Technology Non Clinical Focus

Role as Building Blocks in Organic Synthesis

The 2-methylindole (B41428) scaffold is a fundamental building block in organic chemistry. The presence of the sulfonic acid group in 1H-Indole-5-sulfonic acid, 2-methyl- offers a reactive site and modifies the molecule's solubility, making it a useful precursor in the synthesis of more complex molecules. Indole (B1671886) derivatives are known to participate in a variety of reactions. For instance, the indole ring can undergo electrophilic substitution, while the methyl group can be a site for condensation reactions.

The parent compound, 2-methylindole, serves as a reactant in several key synthetic transformations, including:

Friedel-Crafts alkylation reactions

Michael addition reactions

Regioselective synthesis of oxopyrrolidine analogs

The sulfonic acid derivative can be used to introduce the 2-methylindole moiety into larger molecular frameworks, leveraging the reactivity of both the indole ring and the sulfonyl group, which can be converted to other functional groups like sulfonyl chlorides or sulfonamides. nih.govbldpharm.com

Development of Dyes and Pigments

The structural characteristics of 1H-Indole-5-sulfonic acid, 2-methyl- make it a valuable intermediate in the synthesis of dyes and pigments. dyestuffintermediates.com The indole nucleus is a chromophore found in many colored compounds, including the ancient dye indigo. The sulfonic acid group is a common feature in many synthetic dyes, imparting water solubility and enhancing the affinity of the dye for polar substrates like textile fibers. researchgate.net

This compound serves as an intermediate for producing azo dyes, which are formed through the coupling of a diazonium salt with an aromatic compound. unb.ca The general process involves diazotization of an aromatic amine followed by coupling with a suitable partner. In this context, derivatives of 1H-Indole-5-sulfonic acid, 2-methyl- can be used as either the diazo component or the coupling component. It is specifically listed as an intermediate for C.I. Direct Yellow 13. dyestuffintermediates.com Furthermore, indole derivatives are used in the enzymatic synthesis of indigo-related dyes. mdpi.com

Table 1: Dyes and Pigments Associated with Indole Sulfonic Acid Derivatives

| Dye/Pigment Class | Specific Example/Related Compound | Reference |

|---|---|---|

| Direct Dyes | C.I. Direct Yellow 13 | dyestuffintermediates.com |

| Indigoid Dyes | 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-1H-Indole-5-sulfonic acid | pharmacompass.com |

Utilization as Chemical Probes or Reagents in Biological Studies

The indole moiety is inherently fluorescent, a property that makes its derivatives excellent candidates for the development of chemical sensors and probes for biological imaging. mdpi.comresearchgate.net These probes are designed to detect specific ions or molecules through changes in their fluorescence, such as "turn-on" or ratiometric responses. nih.govnih.gov

While 1H-Indole-5-sulfonic acid, 2-methyl- itself may not be the final probe, it serves as a key building block. The indole core acts as the fluorophore, and the sulfonic acid group can be used to tune water solubility or as a handle to attach receptor units designed to bind selectively to specific analytes like metal cations (e.g., Zn²⁺) or anions (e.g., F⁻, HSO₄⁻). mdpi.comnih.govspectroscopyonline.com The development of such probes is critical for monitoring analytes in environmental samples and within living organisms. mdpi.com

Applications in Agrochemical Research

The 2-methylindole structure is a known scaffold in the discovery of new agrochemicals. Specifically, derivatives of 2-methylindole have been investigated as reactants for the preparation of plant-growth inhibitors. The synthesis of novel herbicides, pesticides, and plant growth regulators often involves modifying known bioactive scaffolds to improve efficacy and selectivity. The functional groups on 1H-Indole-5-sulfonic acid, 2-methyl- allow for its incorporation into more complex potential agrochemicals, where the indole core may contribute to the biological activity and the sulfonic acid group can influence properties like uptake and transport within the plant.

Potential in Materials Science

The unique combination of an aromatic heterocyclic ring and a polar sulfonic acid group gives 1H-Indole-5-sulfonic acid, 2-methyl- significant potential in the field of materials science.

Corrosion Inhibitors: Organic compounds containing sulfur, nitrogen, and aromatic rings are often effective corrosion inhibitors for metals in acidic environments. mdpi.comresearchgate.net Sulfonated organic molecules, in particular, have been explored for this purpose. google.com The indole derivative can adsorb onto a metal surface, forming a protective film that slows the rate of corrosion. mdpi.comnouryon.com The multiple heteroatoms and the pi-electron system of the indole ring facilitate strong adsorption onto steel surfaces. researchgate.net

Copolymers: The sulfonic acid group is strongly hydrophilic, making 1H-Indole-5-sulfonic acid, 2-methyl- a potential monomer for the synthesis of functional polymers and copolymers. mdpi.combeilstein-journals.org Incorporating this monomer into a polymer chain can introduce properties such as ion-exchange capabilities, improved water dispersibility, and specific chemical reactivity. Such functionalized copolymers have applications in membranes, coatings, and specialty plastics.

Fluorescent Sensors: As discussed previously, indole derivatives are widely used in the creation of fluorescent sensors. researchgate.net These materials are designed to detect specific chemical species, such as heavy metal ions or anions, in various media. mdpi.comspectroscopyonline.com The sensitivity and selectivity of these sensors make them valuable materials for environmental monitoring and industrial process control.

Table 2: Potential Applications in Materials Science

| Application Area | Function | Underlying Principle | References |

|---|---|---|---|

| Corrosion Inhibition | Forms a protective film on metal surfaces | Adsorption via heteroatoms and π-electrons | mdpi.comresearchgate.netgoogle.commdpi.com |

| Copolymers | Functional monomer | Introduction of hydrophilicity and reactive sites | mdpi.combeilstein-journals.org |

Contributions to Pharmaceutical Lead Discovery and Optimization (Non-Clinical)

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. The 2-methylindole core, in particular, has been a starting point for the discovery of numerous lead compounds in non-clinical pharmaceutical research. thegoodscentscompany.com

Derivatives of 2-methylindole have been synthesized and evaluated for a range of biological activities. The sulfonic acid group in 1H-Indole-5-sulfonic acid, 2-methyl- can be converted to a sulfonamide, a key functional group in many drugs. For example, 2-indole-acylsulfonamides have been developed as potent and selective inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), a crucial anti-apoptotic protein and a target in cancer therapy. nih.gov The indole scaffold serves to anchor the molecule in the protein's binding pocket, while the sulfonamide group engages in critical interactions.

Furthermore, the 2-methylindole core has been used to develop:

Inhibitors of tryptophan dioxygenase for cancer immunotherapy.

COX-1 and COX-2 inhibitors with anti-inflammatory potential.

Inhibitors of thromboxane (B8750289) formation. thegoodscentscompany.com

HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com

In the process of drug discovery and optimization, 1H-Indole-5-sulfonic acid, 2-methyl- can serve as a versatile starting material or intermediate, allowing medicinal chemists to explore structure-activity relationships and improve the pharmacological properties of lead compounds. bioascent.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1H-Indole-5-sulfonic acid, 2-methyl- |

| 2-methylindole |

| 2-methyl-6-nitroindole |

| C.I. Direct Yellow 13 |

| 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene) |

| 2-Indole-acylsulfonamide |

| 2-methyl-1H-indole-5-sulfonyl chloride |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 1H-Indole-5-sulfonic Acid, 2-methyl-

The synthesis of 1H-Indole-5-sulfonic acid, 2-methyl- is not widely documented, presenting an opportunity for the development of novel synthetic routes. Traditional methods for creating substituted indoles, such as the Fischer, Bischler, and Madelung syntheses, could be adapted. For instance, the cyclization of acetyl-o-toluidine is a known method for producing the 2-methylindole (B41428) core. orgsyn.org The primary challenge and area for innovation lies in the regioselective introduction of the sulfonic acid group at the C-5 position.

Future research should focus on green and sustainable methods. Promising approaches include:

Electrochemical Sulfonylation: Recent studies have demonstrated the direct electrochemical sulfonylation of indoles using simple and cost-effective inorganic sulfites as the sulfur dioxide source. acs.orgacs.org This method operates under mild conditions in an undivided electrolysis cell, offering an environmentally benign alternative to harsh sulfonating agents. acs.orgacs.org

Transition Metal-Free Catalysis: The use of inexpensive and readily available materials like thiourea (B124793) dioxide as a sulfur dioxide surrogate, with air as a green oxidant, presents a sustainable pathway to aryl sulfonic acids. rsc.org Adapting such protocols for the specific synthesis of 2-methyl-1H-indole-5-sulfonic acid could significantly improve the atom economy and reduce hazardous waste.

Catalyst-Assisted Synthesis: The use of recyclable catalysts, such as PEG-supported sulfonic acids, has been shown to be effective in reactions involving the indole (B1671886) nucleus, suggesting a potential avenue for more environmentally friendly production processes. researchgate.net

Advanced Structural Modifications and Combinatorial Chemistry for New Derivatives

The 2-methyl-1H-indole-5-sulfonic acid scaffold is an ideal starting point for generating large libraries of novel compounds through combinatorial chemistry. acs.orgnih.gov The indole ring allows for substitutions at multiple positions (N-1, C-3, C-4, C-6, C-7), enabling the creation of diverse molecular architectures. acs.org

Future strategies should employ established and emerging techniques to build these libraries:

Solid-Phase Synthesis: Attaching the initial indole scaffold to a solid support, such as a polymer resin, allows for sequential reactions and easy purification, facilitating the rapid synthesis of numerous derivatives. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Sonogashira couplings can be used to introduce a wide variety of substituents onto the indole core, a technique already applied to create libraries of 1,2,3-trisubstituted indoles. organic-chemistry.orgresearchgate.net

Multi-Component Reactions (MCRs): MCRs offer high efficiency and atom economy by combining three or more reactants in a single step to produce complex molecules, a strategy that has been successfully used for other indole derivatives. orientjchem.org

By systematically modifying the scaffold, researchers can fine-tune the physicochemical and biological properties of the resulting compounds for various applications.

Deeper Mechanistic Investigations of Biological Activities

Indole derivatives are known to possess a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. orientjchem.orgbenthamdirect.comeurekaselect.com The sulfonic acid group can enhance water solubility and act as a key pharmacophoric element, potentially interacting with biological targets. nih.gov

Future research should focus on:

Enzyme Inhibition Studies: Substituted indole sulfonic acids have shown potential as inhibitors of ectonucleotidases, enzymes implicated in cancer progression. nih.gov Investigating the inhibitory activity of 2-methyl-1H-indole-5-sulfonic acid and its derivatives against this and other enzyme families, such as indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy, is a promising avenue. espublisher.comnih.gov

Antimicrobial Screening: Given that both indole and sulfonamide motifs are present in various antimicrobial agents, new derivatives should be screened against a panel of pathogenic bacteria and fungi. benthamdirect.comnih.govcapitalresin.com

Structure-Activity Relationship (SAR) Elucidation: By testing libraries of derivatives, researchers can establish clear relationships between specific structural features and biological activity. For example, studies on other indole derivatives have shown that the type and position of substituents significantly influence their anti-oomycete activity. benthamdirect.comnih.gov Understanding these relationships is crucial for designing more potent and selective compounds.

Integration of Advanced Computational Approaches in Design and Prediction

In silico methods are indispensable tools for accelerating the discovery and optimization of novel compounds while reducing costs. espublisher.com The application of computational chemistry to the study of 2-methyl-1H-indole-5-sulfonic acid can provide profound insights and guide experimental work.

| Computational Technique | Application in Indole Research | Potential for 1H-Indole-5-sulfonic acid, 2-methyl- |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein's active site (e.g., indole derivatives with COX or BCL-2 enzymes). orientjchem.orgisfcppharmaspire.com | To identify potential biological targets and predict binding modes, guiding the design of potent enzyme inhibitors. |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity to predict the potency of new compounds. espublisher.comresearchgate.netnih.gov | To develop predictive models for anticancer or antimicrobial activity based on a library of derivatives, prioritizing synthesis efforts. |

| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes over time. orientjchem.orgespublisher.com | To confirm the stability of predicted binding poses from docking studies and to understand the dynamic interactions with the target. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. espublisher.comisfcppharmaspire.comresearchgate.net | To assess the "drug-likeness" of new derivatives early in the design process, filtering out candidates with poor pharmacokinetic properties. |

By integrating these computational approaches, researchers can adopt a rational design strategy, focusing laboratory efforts on the most promising candidates identified through virtual screening. nih.gov

Exploration of New Application Areas for Indole Sulfonic Acids

While medicinal chemistry is a primary focus, the unique properties of indole sulfonic acids suggest their utility in other fields. The sulfonic acid group is a strong acid, and the indole nucleus has distinct electronic properties, opening up possibilities beyond biological applications.

Future research could explore the following areas:

Homogeneous and Heterogeneous Catalysis: Sulfonic acids are widely used as acid catalysts in organic synthesis. capitalresin.com Functionalized indole sulfonic acids could serve as novel, recyclable catalysts, for instance, in Friedel-Crafts reactions or esterifications. researchgate.netacs.org

Materials Science: Indole derivatives are used as intermediates in the synthesis of dyes and pigments. medchemexpress.com The specific chromophoric properties of 2-methyl-1H-indole-5-sulfonic acid and its derivatives could be investigated for applications in creating novel colorants or functional organic materials.

Detergents and Surfactants: The amphiphilic nature of certain sulfonic acid salts (an aromatic ring and an ionic group) makes them effective surfactants. capitalresin.com This property could be explored for specialized cleaning or formulation applications.

Challenges and Opportunities in the Academic Research of Substituted Indole Sulfonic Acids

The academic pursuit of substituted indole sulfonic acids like 1H-Indole-5-sulfonic acid, 2-methyl- is filled with both challenges and significant opportunities.

Challenges:

Synthetic Regioselectivity: Controlling the position of sulfonation on the indole ring can be difficult, often leading to mixtures of isomers that are challenging to separate. Developing highly regioselective synthetic methods is a critical hurdle. acs.org

Scalability and Cost: While novel synthetic methods may be effective at the lab scale, ensuring they are scalable, cost-effective, and truly "green" for larger-scale production remains a challenge. rsc.org

Biological Complexity: Translating promising in vitro activity or in silico predictions into in vivo efficacy is a major challenge in drug discovery, requiring extensive and costly biological validation.

Opportunities:

Untapped Chemical Space: This specific compound and its derivatives represent a largely unexplored area of chemical space, offering a high potential for novel discoveries.

Interdisciplinary Research: The study of this compound naturally fosters collaboration between synthetic chemists, computational chemists, biologists, and material scientists.

Privileged Scaffold: The indole nucleus is a proven pharmacophore, increasing the likelihood that new derivatives will exhibit useful biological activity. organic-chemistry.orgnih.gov The development of new libraries based on this scaffold is a significant opportunity for discovering new therapeutic agents. organic-chemistry.org

Q & A

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 1H-Indole-5-sulfonic acid, 2-methyl- in laboratory settings?

- Methodological Answer : Handling requires full-body protective gear, including nitrile gloves inspected for integrity and face shields compliant with standards like NIOSH (US) or EN 166 (EU). Respiratory protection (e.g., P95 filters) is advised if aerosolization occurs. Work areas must adhere to industrial hygiene practices, with handwashing before breaks and post-handling .

Q. Which analytical techniques are effective for quantifying 1H-Indole-5-sulfonic acid, 2-methyl- in complex mixtures?

- Methodological Answer : Reverse-phase HPLC using C18 columns is suitable, with mobile phases optimized for sulfonic acids (e.g., acetonitrile/water with 0.1% formic acid). Detection via UV absorbance at 254 nm is recommended. Method validation should include spike-recovery tests to account for matrix effects .

Q. How can researchers synthesize 1H-Indole-5-sulfonic acid, 2-methyl- derivatives?

- Methodological Answer : A common route involves formylation of the indole core followed by sulfonation. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with chlorosulfonic acid under controlled conditions yields sulfonic acid derivatives. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies optimize reaction yields for synthesizing 1H-Indole-5-sulfonic acid, 2-methyl- under varying pH conditions?

Q. How can researchers assess the stability of 1H-Indole-5-sulfonic acid, 2-methyl- under prolonged storage or extreme temperatures?

- Methodological Answer : Accelerated stability testing at 40°C/75% relative humidity over 6 months, with periodic HPLC analysis, identifies degradation products. Mass spectrometry (LC-MS) characterizes decomposition pathways, such as desulfonation or oxidation. Note: Current data gaps exist for thermal decomposition profiles .

Q. How should contradictory data on the compound’s reactivity with amines be resolved?

- Methodological Answer : Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized molar ratios) can clarify discrepancies. Cross-validate findings using multiple techniques (e.g., FTIR for bond formation, X-ray crystallography for structural confirmation). Meta-analyses of existing literature should account for methodological variability (e.g., solvent polarity, catalyst use) .

Q. What are the challenges in synthesizing sulfonamide derivatives from 1H-Indole-5-sulfonic acid, 2-methyl-?

- Methodological Answer : Sulfonyl chloride intermediates are prone to hydrolysis. Use PCl₅ in anhydrous dichloromethane to convert the sulfonic acid to sulfonyl chloride, followed by immediate reaction with amines. Purification via column chromatography (silica gel, gradient elution) minimizes byproducts .

Q. How can researchers ensure reproducibility in chromatographic analyses of this compound across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.